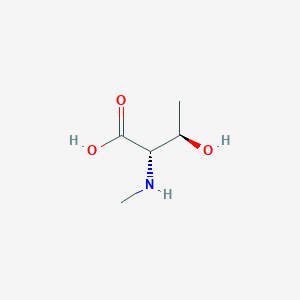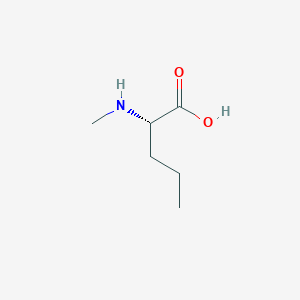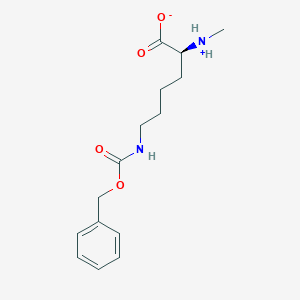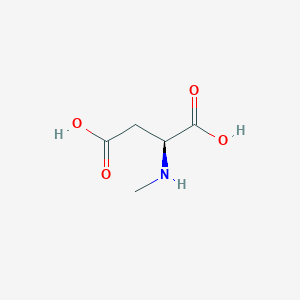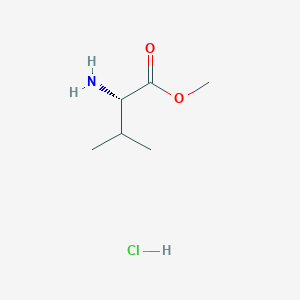
L-缬氨酸甲酯盐酸盐
描述
L-Valine methyl ester hydrochloride is an organic compound derived from the amino acid L-valine. It is commonly used in various chemical and biological applications due to its unique properties. The compound has the chemical formula C6H13NO2·HCl and a molecular weight of 167.63 g/mol . It appears as a white crystalline powder and is known for its stability under standard conditions.
科学研究应用
L-valine methyl ester hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and pharmaceuticals.
Biology: It serves as a precursor in the biosynthesis of peptides and proteins.
Medicine: It is involved in the development of antiviral drugs and other therapeutic agents.
Industry: It is used in the production of optoelectronic devices due to its unique optical properties.
作用机制
Target of Action
L-Valine methyl ester hydrochloride is a derivative of the amino acid L-Valine . It is used in the synthesis of various compounds, including peptides . .
Mode of Action
It is known that amino acid derivatives can interact with transporter-related nutrient sensors, called transceptors, which mediate nutrient activation of signaling pathways through the plasma membrane .
Biochemical Pathways
L-Valine, the parent compound of L-Valine methyl ester hydrochloride, is involved in several biochemical pathways. For instance, it is a precursor in the penicillin biosynthetic pathway . .
Pharmacokinetics
It is known to be soluble in water, methanol, and ethanol, and nearly insoluble in acetone, ether, and chloroform . This solubility profile may influence its bioavailability.
Result of Action
They can influence the secretion of metabolic hormones, fuel supply during exercise, mental performance during stress-related tasks, and prevent muscle damage caused by exercise .
Action Environment
The action, efficacy, and stability of L-Valine methyl ester hydrochloride can be influenced by various environmental factors. For instance, it should be stored in a cool, dry place to ensure good ventilation . Additionally, it should be kept away from strong oxidizing agents and heat sources to prevent decomposition and the release of irritating gases and vapors .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of L-valine methyl ester hydrochloride typically involves the esterification of L-valine with methanol in the presence of a catalyst. One common method includes adding absolute methanol to a reactor, cooling it to -8 to -10°C, and then slowly adding thionyl chloride while stirring. After the reaction, L-valine is added under cooling conditions, and the mixture is stirred at room temperature for several hours. The reaction is then heated and refluxed at 60-70°C for 7-9 hours. The product is obtained by distillation under reduced pressure, followed by crystallization and vacuum filtration .
Industrial Production Methods
Industrial production of L-valine methyl ester hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often recrystallized to achieve the desired quality.
化学反应分析
Types of Reactions
L-valine methyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding acids or other derivatives.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions typically occur under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce primary or secondary amines .
相似化合物的比较
L-valine methyl ester hydrochloride can be compared with other similar compounds, such as:
- L-Leucine methyl ester hydrochloride
- L-Alanine methyl ester hydrochloride
- L-Phenylalanine methyl ester hydrochloride
- L-Methionine methyl ester hydrochloride
These compounds share similar ester and amino acid structures but differ in their side chains, leading to variations in their chemical reactivity and applications. L-valine methyl ester hydrochloride is unique due to its specific side chain, which imparts distinct properties and reactivity .
属性
IUPAC Name |
methyl (2S)-2-amino-3-methylbutanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-4(2)5(7)6(8)9-3;/h4-5H,7H2,1-3H3;1H/t5-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUGLDBMQKZTXPW-JEDNCBNOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60212389 | |
| Record name | Methyl valinate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60212389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6306-52-1 | |
| Record name | L-Valine, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6306-52-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl valinate hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006306521 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl valinate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60212389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl valinate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.019 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of L-valine methyl ester hydrochloride in the pharmaceutical industry?
A1: L-valine methyl ester hydrochloride serves as a crucial building block in the synthesis of valsartan [, , , , ], a widely prescribed antihypertensive drug.
Q2: How does the purity of L-valine methyl ester hydrochloride impact the quality of valsartan?
A2: Research indicates a direct relationship between the presence of L-isoleucine methyl ester hydrochloride, an impurity in L-valine methyl ester hydrochloride, and the formation of related substance E in valsartan []. Specifically, using L-valine methyl ester hydrochloride with no more than 0.15% L-isoleucine methyl ester hydrochloride results in valsartan containing less than 0.10% of related substance E [].
Q3: Are there analytical methods available to assess the purity of L-valine methyl ester hydrochloride?
A3: Yes, gas chromatography (GC) emerges as a widely used technique for determining the purity of L-valine methyl ester hydrochloride []. This method has been validated for precision, recovery, linearity range, robustness, and sample solution stability, confirming its suitability for quality control in pharmaceutical manufacturing [].
Q4: Beyond GC, are other analytical techniques employed to characterize L-valine methyl ester hydrochloride?
A4: Absolutely, High-Performance Liquid Chromatography (HPLC) is another technique employed to quantify L-valine methyl ester hydrochloride and related impurities within drug substances like valsartan [].
Q5: Can you elaborate on the synthesis of valsartan using L-valine methyl ester hydrochloride?
A5: Certainly. One synthetic route utilizes L-valine methyl ester hydrochloride in a multi-step process. It involves reacting L-valine methyl ester hydrochloride with 2N-trityl-5-(4'-methylbiphenyl-2-yl)tetrazole, followed by deprotection and acylation with pentanoyl chloride. The resulting intermediate then undergoes hydrolysis to yield valsartan [].
Q6: Are there alternative synthetic pathways for valsartan that utilize L-valine methyl ester hydrochloride?
A6: Yes, another method involves the reaction of L-valine methyl ester hydrochloride with 4-brooethyl-2'-cyanobiphenyl, followed by acylation, azidation, and hydrolysis to obtain valsartan []. This particular method leverages phase-transfer catalysts to enhance reaction efficiency [].
Q7: Are there any studies on the physicochemical properties of L-valine methyl ester hydrochloride?
A7: Yes, research has explored the solute-solute and solute-solvent interactions of aqueous binary mixtures containing L-valine methyl ester hydrochloride using volumetric and compressional studies at different temperatures [].
Q8: Apart from valsartan synthesis, are there other applications of L-valine methyl ester hydrochloride?
A8: L-valine methyl ester hydrochloride is also employed in synthesizing chiral azomethines, achieved through reactions with substituted benzaldehydes derived from vanillin [].
Q9: Has L-valine methyl ester hydrochloride been explored in the context of macrocycle synthesis?
A9: Indeed, it serves as a starting material for synthesizing an isopropyl-substituted 1,4,7-triazacyclononane. Researchers developed an in situ sequential macrocyclization method to achieve efficient yields [].
Q10: Can L-valine methyl ester hydrochloride be used to prepare chiral organoboranes?
A10: Yes, it can be utilized in the synthesis of spiroborate esters, a class of chiral organoboranes, using ethylene glycol and triisopropyl borate [].
Q11: Does L-valine methyl ester hydrochloride participate in copper-mediated reactions?
A11: Yes, it can react with benzaldehyde in a copper-mediated oxidative coupling, facilitated by copper(I) iodide, tert-butyl hydroperoxide, and silver iodate, yielding (S)-Methyl-2-benzamido-3-methylbutanoate [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[Benzyl(methyl)amino]-3-methylbutanoic acid](/img/structure/B554846.png)

